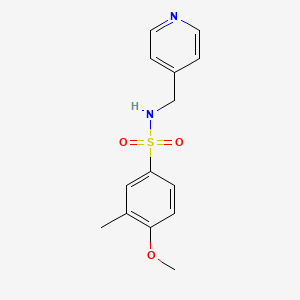
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs play a critical role in DNA repair, cell death, and inflammation, making MPB a valuable tool for studying these processes.
Wirkmechanismus
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide works by binding to the catalytic domain of PARPs and inhibiting their activity. This leads to a decrease in the production of poly(ADP-ribose) (PAR), a molecule that is essential for DNA repair and other cellular processes. Inhibition of PARP activity by 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can lead to cell death, particularly in cells with pre-existing DNA damage.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase sensitivity to DNA-damaging agents, induce cell death, and reduce inflammation. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for PARPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it can be difficult to use in vivo due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research involving 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. Another area of interest is the use of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in combination with other DNA-damaging agents for the treatment of cancer. Finally, there is a need for further research into the role of PARPs in various cellular processes, including inflammation and neurodegeneration.
Synthesemethoden
The synthesis of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyridine, followed by the addition of N-methyl-1,3-propanediamine. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research to investigate the role of PARPs in various cellular processes. It has been shown to be effective in blocking PARP activity in vitro and in vivo, leading to increased sensitivity to DNA-damaging agents and cell death. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of PARPs in inflammation, neurodegeneration, and cancer.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-9-13(3-4-14(11)19-2)20(17,18)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKFTPUUNYZFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
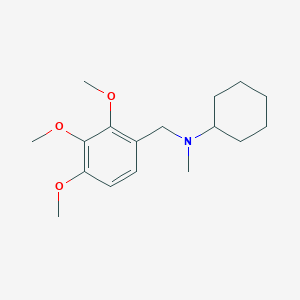
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
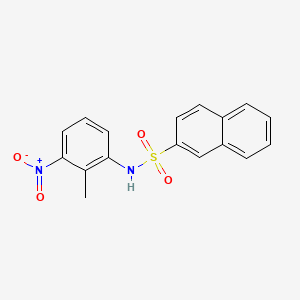
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
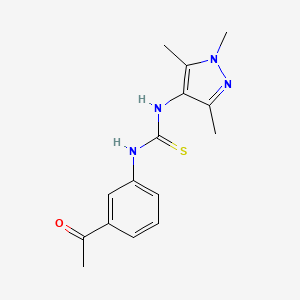
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
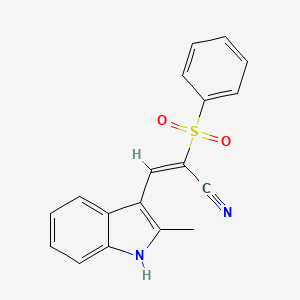
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)
